

JNJ-1289 Target Selectivity Profile

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Compound of Interes		
Compound Name:	JNJ-1289	
Cat. No.:	B12398411	Get Quote

JNJ-1289 is a potent, selective, competitive, and allosteric inhibitor of human spermine oxidase (hSMOX)[1][2].

Ouantitative Data

Target	IC50	Notes
hSMOX	50 nM	Potent inhibition[1][2].
hPAOX	>2 μM	Selective over human polyamine oxidase[1].
LSD1	>2 μM	Selective over Lysine-specific demethylase 1[1].

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 values are not extensively described in the provided search results. However, it is stated that **JNJ-1289** inhibits hSMOX activity in a time-dependent manner, initially forming a weak complex with an apparent Ki of 1.4 μ M, followed by a slower isomerization to a tightly bound complex[1].

In-Depth Technical Guide: JNJ-77242113 (Icotrokinra)

Core Target and Mechanism of Action



JNJ-77242113, also known as icotrokinra, is a first-in-class, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor[3][4][5][6][7][8][9]. The IL-23 pathway is a critical driver of inflammation in several immune-mediated diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease[10][11]. By binding to the IL-23 receptor, icotrokinra prevents IL-23 from activating its downstream signaling pathway, which involves the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) and the subsequent production of pro-inflammatory cytokines like IL-17 and IL-22[3][10][11]. This targeted inhibition of the IL-23 pathway reduces the inflammatory response[3].

Quantitative Data: Binding Affinity and Potency

Icotrokinra demonstrates high affinity for the IL-23 receptor and potent inhibition of IL-23 signaling[4][7][9][10][11].

Parameter	Value	Cell/System
Binding Affinity (KD)	7.1 pM	IL-23 Receptor
IC50 (IL-23 Signaling)	5.6 pM	Human cells[10][11].
IC50 (IFNy production)	18.4 pM	NK cells[10].
11 pM	Whole blood from healthy donors[10].	
9 pM	Whole blood from psoriasis patients[10].	_

Target Selectivity

A key feature of icotrokinra is its high selectivity for the IL-23 receptor pathway over the closely related IL-12 signaling pathway[8][10][11]. Both IL-12 and IL-23 share a common p40 subunit, but their receptors and signaling pathways are distinct. Icotrokinra effectively inhibits IL-23-mediated signaling without impacting IL-12 signaling[10][11].

Experimental Protocols

Inhibition of IL-23-induced pSTAT3 Signaling:

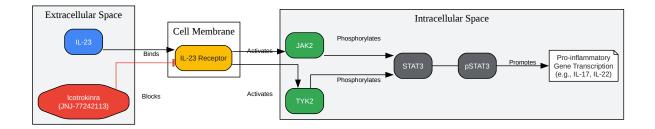


- Cells: Human peripheral blood mononuclear cells (PBMCs)[11].
- Method: PBMCs are stimulated with IL-23 in the presence of varying concentrations of icotrokinra. The level of phosphorylated STAT3 (pSTAT3) is then measured to determine the inhibitory activity of the compound[11].

Inhibition of Cytokine Production:

- System: Whole blood from healthy donors and psoriasis patients, or isolated Natural Killer (NK) cells[10][11].
- Method: The whole blood or isolated cells are stimulated with IL-23 in the presence of different concentrations of icotrokinra. The production of downstream cytokines, such as Interferon-gamma (IFNy), is then quantified to assess the potency of the inhibitor[10][11].

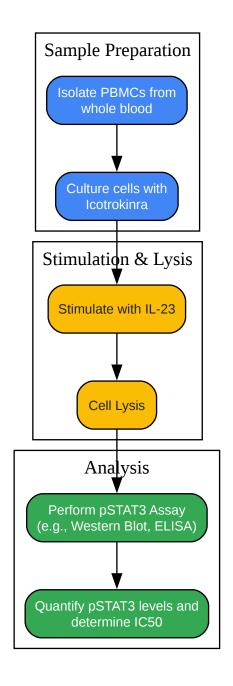
Visualizations



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Caption: IL-23 Signaling Pathway Inhibition by Icotrokinra.





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Caption: Workflow for pSTAT3 Inhibition Assay.

Clinical Development

Icotrokinra (JNJ-77242113) has undergone Phase 2 clinical trials for moderate-to-severe plaque psoriasis (FRONTIER 1 and FRONTIER 2) and has shown greater efficacy than placebo[4][6][12][13]. It is also being investigated for other IL-23-mediated diseases, including psoriatic arthritis and ulcerative colitis[10][14][15]. The drug has been generally well-tolerated in



clinical studies[6][12]. Johnson & Johnson is advancing icotrokinra into Phase 3 development and has filed a New Drug Application (NDA) for plaque psoriasis[9][15].

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